氟化汞

描述

Synthesis Analysis

The synthesis of mercury-related compounds often involves complex procedures. For instance, a study discusses the synthesis of metal-organic frameworks for mercury detection . Another guideline describes a method for determining the mercury content in environmental samples by means of direct solid analysis .

Molecular Structure Analysis

The molecular structure of mercury compounds can be analyzed using various methods . For example, one study used several characterization tests to examine the crystalline structure and thermal stability of metal-organic framework samples . Another research constructed a three-dimensional molecular structure monomer model of iron-based modified biochar .

Chemical Reactions Analysis

Mercury compounds undergo various chemical reactions . For instance, mercury dissolves in oxidizing acids, producing either Hg2+ or Hg2+2, depending on which reagent is in excess . Mercury (I) compounds often undergo disproportionation, producing black metallic mercury and mercury (II) compounds .

Physical And Chemical Properties Analysis

Mercury is a silvery-white, shiny metal, which is liquid at room temperature . Due to its high surface tension, mercury has the ability to wet metals . When the solubility limit of a metal in mercury is exceeded, mercury still can wet the metal forming a thick silvery amalgam paste .

科学研究应用

Fluorescent Materials for Mercury(II) Ion Detection

Mercury(II) Fluoride is used in the development of fluorescent materials for detecting Hg2+ ions . This is a sensitive and efficient detection method due to its simple operation, rapid response, and economic value .

Environmental Governance and Public Health Protection

The detection methods developed using Mercury(II) Fluoride are of great significance for environmental governance and protection of public health . They help in detecting trace mercury in the environment, food, medicines, or daily chemicals .

Sensing Mechanisms

Mercury(II) Fluoride is used in various sensing mechanisms. These include static quenching, photoinduced electron transfer, intramolecular charge transfer, aggregation-induced emission, metallophilic interaction, mercury-induced reactions, and ligand-to-metal energy transfer .

Development of Novel Fluorescent Probes

Mercury(II) Fluoride plays a crucial role in the design and development of novel fluorescent Hg2+ ion probes . These probes are used to promote their applications in various fields .

Industrial Hazard Detection

With the development of industries, the risk of exposure to harmful heavy metal ions increases. Mercury(II) Fluoride is used in the detection of these ions, thus helping in mitigating industrial hazards .

Research and Development in Inorganic Chemistry

Mercury(II) Fluoride is used in research and development in the field of inorganic chemistry . It helps in understanding the reactions and interactions of various compounds .

作用机制

Target of Action

Mercury(II) fluoride (HgF₂), also known as mercuric fluoride, primarily targets enzymes and proteins containing thiol (–SH) groups. These thiol groups are crucial for the structural and functional integrity of many enzymes and proteins. By binding to these groups, HgF₂ disrupts their normal function, leading to a cascade of biochemical disruptions .

Mode of Action

The interaction of HgF₂ with its targets involves the formation of mercury-thiol complexes . This binding is highly specific and strong due to the high affinity of mercury ions for sulfur atoms. The formation of these complexes inhibits the normal activity of enzymes and proteins, leading to their denaturation or inactivation. This disruption can affect various cellular processes, including metabolism, signal transduction, and structural integrity .

Biochemical Pathways

The inhibition of thiol-containing enzymes by HgF₂ affects several biochemical pathways:

安全和危害

未来方向

属性

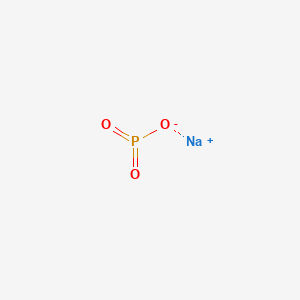

IUPAC Name |

mercury(2+);difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYTQMJOCCCQS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

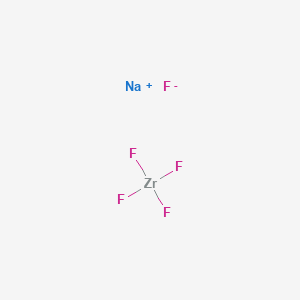

Canonical SMILES |

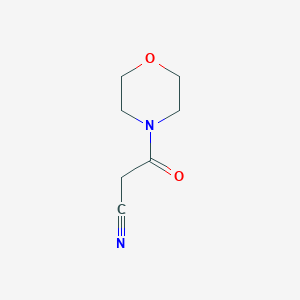

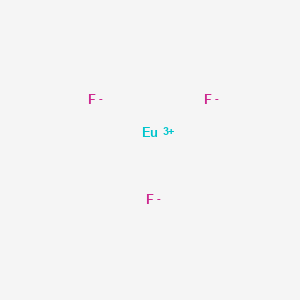

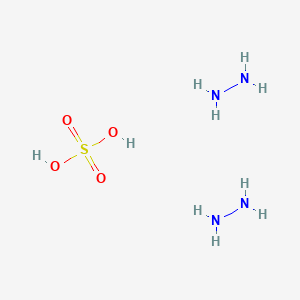

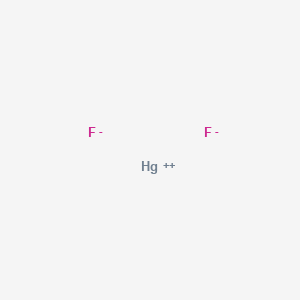

[F-].[F-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercury monofluoride | |

CAS RN |

7783-39-3, 13967-25-4, 27575-47-9 | |

| Record name | Mercury fluoride (HgF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercurous fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercury difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mercury fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EGI9VXN9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of mercury fluoride?

A1: The molecular formula of mercury fluoride is HgF2. Its molecular weight is 238.59 g/mol. []

Q2: Is there any spectroscopic data available for mercury fluoride?

A2: While specific spectroscopic data is not provided in the abstracts, research on laser-cooled HgF mentions investigations into its electronic, rovibrational, and hyperfine structures. Theoretical calculations of hyperfine structures and g-factors of the ground state have also been conducted. [, ]

Q3: What is known about the stability of mercury fluoride?

A3: Mercury fluoride hydrolyzes in water and turns yellow upon exposure to moist air. []

Q4: How is mercuric fluoride utilized as a fluorinating agent?

A4: Mercuric fluoride acts as a potent fluorinating agent in various organic synthesis reactions. For instance, it facilitates the conversion of trichloromethylbenzene to trifluoromethylbenzene with high conversion and selectivity. [, , ] It has also been used to synthesize 1-bromo-1-chloro-1-fluoroacetone from monochloroacetone via a two-step process. []

Q5: Are there any specific applications of mercury fluoride in the fiber optics industry?

A5: While not detailed in the provided abstracts, mercuric fluoride finds applications in the fiber optics industry, potentially due to its fluorinating properties. []

Q6: Have computational methods been used to study mercury fluoride?

A6: Yes, molecular orbital calculations have been employed to investigate the stability and properties of high valent mercury fluoride ions (HgFn). These calculations revealed a large HOMO-LUMO energy gap and high electron affinity, indicating the stability of these ions. [] Relativistic ab initio and density functional theory calculations have also been used to explore the stability of HgF4. []

Q7: How does the structure of mercury fluoride ions impact their properties?

A7: The existence of high valent mercury fluoride ions, like HgF3 and HgF4, suggests significant involvement of mercury's 5d electrons in bonding with fluorine atoms. This observation challenges the traditional view of mercury as a non-transition metal. []

Q8: What are the known toxicological properties of mercury fluoride?

A8: Mercury fluoride is highly toxic. [] Research on environmental pollution mentions mercury as a significant pollutant from antimony smelteries. [, , , ] Similarly, industrial effluents containing mercury pose a risk to groundwater quality. []

Q9: How does mercury fluoride impact the environment?

A9: Research indicates that industrial activities, particularly antimony smelting, release mercury into the environment, contaminating soil and potentially leaching into groundwater. [, , , ] Coal combustion in power plants is also highlighted as a source of mercury pollution, impacting soil health. []

Q10: What other elements are often found alongside mercury as environmental pollutants?

A10: Studies on environmental pollution frequently mention arsenic, fluoride, selenium, and antimony alongside mercury. These elements often co-occur in industrial emissions and pose combined risks to ecosystems. [, , , ]

Q11: Are there any alternatives to mercury fluoride, particularly in its role as a fluorinating agent?

A11: While not explicitly mentioned in the provided abstracts, the research highlights the use of hydrogen fluoride as a fluorinating agent. [] The choice between different fluorinating agents likely depends on the specific reaction requirements and desired selectivity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。